molecular formula C23H23ClN2O3 B12994367 Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate

Cat. No.: B12994367
M. Wt: 410.9 g/mol
InChI Key: IAKNSJIOSHKDFJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl group, chlorination, and finally, the addition of the morpholinomethyl and ethyl ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.

Scientific Research Applications

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-3-carboxylate derivatives: Studied for their antimicrobial and anticancer properties.

    Morpholine-containing quinolines: Investigated for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

ethyl 6-chloro-2-(morpholin-4-ylmethyl)-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C23H23ClN2O3/c1-2-29-23(27)22-20(15-26-10-12-28-13-11-26)25-19-9-8-17(24)14-18(19)21(22)16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3

InChI Key

IAKNSJIOSHKDFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1CN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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